5-(2,4,5-Trimethylphenyl)-1H-pyrazole-3-carboxylic acid methyl ester
Overview
Description
5-(2,4,5-Trimethylphenyl)-1H-pyrazole-3-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C14H16N2O2 and its molecular weight is 244.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Potential
The compound 5-(2,4,5-Trimethylphenyl)-1H-pyrazole-3-carboxylic acid methyl ester and its derivatives have been explored for various scientific applications, predominantly in the synthesis of new pharmacological agents. One notable investigation involved the synthesis of a new series of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters to evaluate their analgesic and anti-inflammatory activities. The synthesized compounds demonstrated significant analgesic and anti-inflammatory effects, with minimal ulcerogenic potential compared to traditional medicines like indomethacin, suggesting a potential for development into new therapeutic agents (Gokulan et al., 2012).
Host–Guest Chemistry and Molecular Recognition
Research on pyrazole ester derivatives, including those similar to this compound, has shed light on their capacity for molecular recognition, particularly in host–guest interactions. A study explored the binding affinity and stability of pyrazole ester derivatives towards acetone molecules, revealing selective induced polarization and stabilization of the system through hydrogen bonding and C–H⋯π interactions. This work underlines the utility of such compounds in developing receptor molecules for specific substrates (Tewari et al., 2014).
Structural and Spectral Studies
Further, structural and spectral investigations of related compounds have provided insights into the chemistry of pyrazole derivatives. For instance, a detailed study on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid combined experimental and theoretical approaches to characterize its structural, spectral properties, and electronic transitions, contributing to a deeper understanding of its molecular behavior (Viveka et al., 2016).
Antioxidant Properties
Another aspect of research focuses on the antioxidant properties of pyrazole derivatives. Copper(II) complexes with pyrazole-based ligands were studied for their electrochemical and antioxidant properties, showing potential as trifunctional enzyme mimics with superoxide dismutase, catalase, and glutathione peroxidase-like activities. Such compounds could play a significant role in developing antioxidant therapies (Kupcewicz et al., 2012).
Mechanism of Action
Target of action
The compound belongs to the class of organic compounds known as pyrazoles, which are polycyclic aromatic compounds containing a five-membered ring with three carbon atoms and two nitrogen atoms . Pyrazoles are known to interact with various biological targets, including enzymes, receptors, and ion channels, depending on their specific structures and substituents .
Mode of action
The mode of action of a specific pyrazole compound depends on its structure and the target it interacts with. It can act as an inhibitor, activator, or modulator of its target, leading to changes in the target’s activity .
Biochemical pathways
Pyrazoles can affect various biochemical pathways depending on their targets. For example, some pyrazoles are known to inhibit cyclooxygenase enzymes, affecting the synthesis of prostaglandins and other mediators of inflammation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of pyrazoles can vary widely depending on their specific structures. Factors such as solubility, stability, and molecular size can influence their absorption and distribution in the body .
Result of action
The molecular and cellular effects of a pyrazole compound depend on its mode of action and the biochemical pathways it affects. For example, a pyrazole that inhibits an enzyme involved in inflammation can reduce inflammatory responses .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of pyrazole compounds .
Properties
IUPAC Name |
methyl 3-(2,4,5-trimethylphenyl)-1H-pyrazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-8-5-10(3)11(6-9(8)2)12-7-13(16-15-12)14(17)18-4/h5-7H,1-4H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYIRXIILWHMMTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C2=NNC(=C2)C(=O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901152330 | |
Record name | 1H-Pyrazole-3-carboxylic acid, 5-(2,4,5-trimethylphenyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901152330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2197052-93-8 | |
Record name | 1H-Pyrazole-3-carboxylic acid, 5-(2,4,5-trimethylphenyl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2197052-93-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole-3-carboxylic acid, 5-(2,4,5-trimethylphenyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901152330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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